Di-N-acetylchitobiose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13088-78-3 |
|---|---|
Molecular Formula |
C16H28N2O11 |
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1 |
InChI Key |
PLJAKLUDUPBLGD-VLWZLFBZSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Origin of Product |
United States |
Contextualizing Di N Acetylchitobiose As a Core Disaccharide
Di-N-acetylchitobiose, also known as N,N'-diacetylchitobiose, is structurally defined as two N-acetyl-D-glucosamine units joined by a β-1,4-glycosidic bond. wikipedia.orgresearchgate.net This linkage is identical to the repeating unit found in the extensive polysaccharide chitin (B13524). wikipedia.orgresearchgate.net The molecule's proper chemical name is N-acetyl-β-D-glucosaminyl-(1→4)-N-acetyl-β-D-glucosamine. ebi.ac.uk It is considered the N,N'-diacetylated derivative of chitobiose. nih.gov
This disaccharide is not merely a breakdown product of larger polymers; it is a significant biochemical entity in its own right. It is recognized as a metabolite in various organisms, including humans, Escherichia coli, and the plant Arabidopsis thaliana. nih.gov Its fundamental nature is highlighted by its role as a substrate or inhibitor for a range of enzymes and as a recognition motif for specific binding proteins. For instance, it can inhibit the binding of the chitin-binding domain of human macrophage chitinase (B1577495) to chitin. tandfonline.com
The core structure of this compound is central to its function. The two N-acetylglucosamine residues provide specific sites for interaction with proteins. The β-1,4 linkage creates a particular spatial arrangement that is recognized by enzymes such as chitinases, which hydrolyze this bond in chitin, and endo-β-N-acetylglucosaminidases (ENGases), which cleave the this compound unit within N-linked glycoproteins. glycoforum.gr.jprcsb.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O11 |
| Molecular Weight | 424.40 g/mol |
| CAS Number | 35061-50-8 |
| Solubility | Soluble (81 g/L at 25°C) |
Data sourced from ChemBlink and PubChem. chemblink.comnih.gov
Significance in Chitin Containing Biopolymers
Chitin (B13524) is one of the most abundant biopolymers in nature, second only to cellulose. It is a primary structural component of the exoskeletons of arthropods and insects, as well as the cell walls of most fungi. researchgate.netnih.gov The entire structure of this vast polymer is built from repeating units of N-acetyl-D-glucosamine linked by β-1,4-glycosidic bonds, making Di-N-acetylchitobiose the fundamental repeating disaccharide unit of chitin. wikipedia.orgresearchgate.net
The enzymatic synthesis and degradation of chitin are critical processes for the organisms that produce it. Chitin synthases (CSs) are responsible for polymerizing UDP-N-acetylglucosamine to form chitin chains. nih.gov Research has shown that chitin synthases can incorporate free N-acetylglucosamine to form this compound in a process dependent on UDP-GlcNAc, suggesting that N-acetylglucosamine can act as a primer for chitin synthesis. nih.gov
Conversely, the breakdown of chitin is accomplished by chitinases. These enzymes hydrolyze the β-1,4-glycosidic bonds within the chitin polymer. A key product of this hydrolysis is this compound. rcsb.org For example, Chitinase (B1577495) A from the bacterium Serratia marcescens specifically cleaves chitin to generate this compound. rcsb.org This disaccharide can then be further hydrolyzed into two molecules of N-acetylglucosamine by the enzyme chitobiase. megazyme.com The controlled degradation of chitin into smaller oligosaccharides like this compound is crucial for processes such as molting in insects and nutrient acquisition by chitin-degrading microorganisms.
Role As a Fundamental Component of N Linked Glycoproteins
Enzymatic Production from Chitin
The primary route for the large-scale production of this compound is through the enzymatic degradation of chitin, the second most abundant polysaccharide in nature after cellulose. mdpi.com This process involves the coordinated action of several chitinolytic enzymes.
Role of Endochitinases in Chitin Depolymerization
Endochitinases (EC 3.2.1.14) initiate the breakdown of chitin by randomly cleaving the β-1,4-glycosidic bonds at internal sites within the polymer chain. nih.govcabidigitallibrary.orgbiointerfaceresearch.combiotech-ecolo.net This action releases soluble, low-molecular-weight multimers of N-acetylglucosamine, such as chitotriose and chitotetraose, with this compound being a predominant product. biotech-ecolo.netwikipedia.org The random cleavage by endochitinases increases the number of non-reducing ends available for further enzymatic attack.
Specific Examples of Enzymatic Degradation Pathways
Several microorganisms are known to produce chitinases capable of degrading chitin into this compound. For instance, chitinase A (ChiA) from Serratia marcescens is a well-characterized enzyme that hydrolyzes chitin to generate this compound. acs.orgrcsb.org Similarly, chitinases from Pseudoalteromonas flavipulchra and Trichoderma gamsii have been shown to produce this compound from crystalline chitin. rhhz.net In a study utilizing commercial enzymes, pepsin treatment of amorphous chitin yielded 71.5% chitobiose. researchgate.net The bacterium Vibrio campbellii also produces a chitinase that can be used for the production of high-quality chitobiose from chitin-rich food waste. nih.gov
De Novo Synthesis and Oligosaccharide Assembly
In addition to its production from chitin degradation, this compound is also synthesized de novo and plays a crucial role as a structural component in more complex oligosaccharides.
Chitin Synthase Activity in GlcNAc Incorporation and Chitin Priming
Chitin synthases (CS) are enzymes responsible for the synthesis of chitin by transferring N-acetylglucosamine (GlcNAc) from the donor substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to a growing chitin chain. nih.govusda.govebi.ac.uk Research has shown that chitin synthases can incorporate free GlcNAc to form this compound in a UDP-GlcNAc-dependent manner, indicating that GlcNAc can act as a primer for chitin synthesis. nih.gov Furthermore, the formation of both chitin oligosaccharides and insoluble chitin can be stimulated by the presence of this compound itself. usda.gov
Involvement in Dolichol-Mediated N-Glycoprotein Biosynthesis
This compound is a fundamental building block in the biosynthesis of N-linked glycoproteins. The process begins with the synthesis of dolichol-pyrophosphoryl-di-N-acetylchitobiose in both the outer and inner mitochondrial membranes. nih.gov This molecule serves as the foundation for the assembly of a larger oligosaccharide, which is then transferred from the dolichol carrier to asparagine residues on nascent polypeptide chains. plos.org During this complex process, free oligosaccharides bearing the this compound moiety at their reducing end are generated. plos.orgresearchgate.netnih.gov
Biological Roles and Functional Implications
Structural Integration in Microbial Cell Walls
Di-N-acetylchitobiose, the repeating unit of chitin (B13524), plays a crucial role as a foundational structural element in the cell walls of various microorganisms. It is integral to the architecture of N-linked glycoproteins, which are essential for cell wall integrity and function in fungi, and is also found within the cell wall structure of certain bacteria.
In many fungi, the cell wall is a dynamic structure composed of a network of polysaccharides, primarily glucans and chitin, interwoven with a variety of glycoproteins. This compound serves as the critical linking moiety in N-linked glycoproteins, attaching complex mannan (B1593421) and other oligosaccharide chains to asparagine residues on proteins. wikipedia.orgnih.govrsc.org This process of N-glycosylation is initiated in the endoplasmic reticulum and is fundamental for proper protein folding, stability, and subsequent incorporation into the cell wall. pnas.orgpnas.org
Candida albicans : In this opportunistic human pathogen, the cell wall's outer layer is rich in mannoproteins, where mannose polymers are attached to proteins through N-glycosidic bonds via a this compound core. wikipedia.orgnih.govrsc.org These glycoproteins, often in the form of phosphomannoprotein complexes, are pivotal in the fungus's interaction with the host immune system. oup.com The initial step of N-glycosylation involves the transfer of a larger precursor oligosaccharide, Glc₃Man₉GlcNAc₂, to the protein, which is then processed. pnas.org
Saccharomyces cerevisiae : In this model yeast species, cell wall mannoproteins contain N-linked glycans with a core structure that includes this compound (e.g., Man₁₀₋₁₄GlcNAc₂-Asn). researchgate.net The biosynthesis of these crucial glycoproteins involves lipid-linked intermediates, specifically dolichol pyrophosphate this compound, which acts as an acceptor for mannose residues. oup.comnih.gov
Neurospora crassa : The cell wall of this filamentous fungus contains numerous glycoproteins that are essential for its structure and development. pnas.orgCurrent time information in Birmingham, GB. Analysis of these glycoproteins reveals a typical N-linked oligosaccharide structure containing two N-acetylglucosamine residues (this compound) and nine mannose residues. pnas.org These N-glycans are vital for the correct folding of proteins and their covalent cross-linking into the glucan/chitin matrix of the cell wall. pnas.orgresearchgate.net
Table 1: Role of this compound in Fungal Cell Wall Glycoproteins
| Fungus | Location of this compound | Associated Macromolecule | Key Function |
|---|---|---|---|
| Candida albicans | N-glycan core | Mannoproteins / Phosphomannoproteins | Links mannan polymers to proteins; Host-pathogen interaction wikipedia.orgnih.govoup.com |
| Saccharomyces cerevisiae | N-glycan core | Mannoproteins | Anchors outer chain mannans to proteins; Biosynthesis via dolichol-PP-intermediate researchgate.netnih.gov |
While the canonical bacterial cell wall is characterized by peptidoglycan (a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid), this compound has been identified as a significant component in specific bacterial contexts.
Borrelia burgdorferi : The causative agent of Lyme disease possesses a unique peptidoglycan structure. This spirochete incorporates chitobiose (this compound) directly into its peptidoglycan glycan strands, where it occasionally replaces N-acetylmuramic acid. nih.govnih.govnsf.gov B. burgdorferi is thought to co-opt chitobiose from its tick vector to synthesize these unusual GlcNAc-GlcNAc repeats in its cell wall. nih.govnih.gov This adaptation is proposed to alter the biophysical properties of the cell wall, potentially aiding the bacterium's motility and survival within its hosts. nih.govresearchgate.net The bacterium utilizes chitobiose to produce the N-acetylglucosamine needed for its cell wall. wikipedia.org
Escherichia coli : Unlike B. burgdorferi, E. coli does not structurally integrate this compound into its peptidoglycan layer. However, E. coli can utilize this compound as a carbon source. nih.gov This process is mediated by the chb operon, which encodes proteins for the transport and catabolism of chitobiose and related oligosaccharides. wikipedia.orgkarger.com The disaccharide is transported across the inner membrane and phosphorylated by the phosphoenolpyruvate:glycose phosphotransferase system (PTS). nih.govkarger.com Subsequently, intracellular enzymes, including a 6-phospho-β-glycosidase and a deacetylase, process the sugar for entry into central metabolism. karger.comuni-tuebingen.de
Component of Fungal Cell Wall Glycoproteins (e.g., Candida albicans, Saccharomyces cerevisiae, Neurospora crassa)
Involvement in Cellular Signaling and Recognition
Beyond its structural capacity, this compound and its oligomeric forms are key molecules in cellular communication, acting as signals in metabolic quality control pathways and as triggers for immune responses in plants.
In eukaryotic cells, free oligosaccharides (fOS) are generated as part of the endoplasmic reticulum-associated protein degradation (ERAD) pathway, a quality control system that eliminates misfolded glycoproteins. When a glycoprotein (B1211001) is targeted for degradation, it is retro-translocated from the ER into the cytosol, where its N-glycans are cleaved off by the enzyme peptide:N-glycanase (PNGase). nih.govnih.gov
This cleavage releases the entire glycan as a free oligosaccharide, which characteristically possesses an intact this compound moiety at its reducing end (termed fOS-GN2). nih.govplos.org These fOS-GN2 molecules serve as a signal of ongoing ERAD activity. In the cytosol, they are further processed by an endo-β-N-acetylglucosaminidase, which cleaves the chitobiose bond, releasing a single N-acetylglucosamine residue and an fOS with one GlcNAc at its reducing end (fOS-GN1). nih.govplos.org This processing pathway, followed by trimming by mannosidases, prepares the fOS for eventual degradation in the lysosome. oup.com The innermost chitobiose structure of N-glycans on unfolded proteins can also be recognized directly by specific F-box proteins (like Fbs1/Fbx2), which are components of ubiquitin ligase complexes that target the misfolded protein for destruction by the proteasome. glycoforum.gr.jpresearchgate.netembopress.org
Plants lack adaptive immunity but possess a robust innate immune system capable of recognizing conserved microbial molecules known as pathogen-associated molecular patterns (PAMPs). Chitin, a major component of fungal cell walls, is a quintessential PAMP. researchgate.netnih.gov During an attempted fungal infection, plant-secreted chitinase (B1577495) enzymes can degrade the fungal cell wall, releasing chitin fragments, including this compound and other chitin oligosaccharides. nih.gov
These oligosaccharides act as potent elicitors, triggering a defense response known as PAMP-triggered immunity (PTI). researchgate.net This response involves a cascade of downstream signaling events, including ion fluxes, the production of reactive oxygen species, and the transcriptional activation of hundreds of defense-related genes. pnas.orgnih.gov The perception of these chitin fragments occurs at the cell surface via high-affinity binding proteins and receptor kinases that contain extracellular lysin motifs (LysM), which are specialized carbohydrate-binding domains. pnas.orgnih.gov
A critical step in the activation of plant immune signaling by chitin oligosaccharides is the dimerization of their cognate LysM-containing receptors. nih.gov In Arabidopsis thaliana, the receptor kinase AtCERK1 plays a central role. nih.gov Structural and biochemical studies have shown that longer-chain chitin oligomers (e.g., hepta- or octamers) can act as bivalent ligands, simultaneously binding to the LysM domains of two separate receptor molecules. pnas.orgresearchgate.netnih.gov This binding event brings the intracellular kinase domains of the two receptor proteins into close proximity, facilitating their trans-phosphorylation and initiating the downstream signaling cascade. oup.comresearchgate.net Shorter oligomers, while able to bind a single receptor, may not be sufficient to induce the stable dimerization required for full signal activation. researchgate.netnih.gov In rice (Oryza sativa), the perception system involves a receptor-like protein (CEBiP) and a receptor-like kinase (OsCERK1), which form a receptor complex upon chitin binding, also leading to dimerization and signal activation. pnas.orgnih.gov This ligand-induced dimerization is a conserved mechanism that ensures the immune system is only activated in the presence of a genuine pathogenic threat. elifesciences.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetylglucosamine |
| Mannose |
| Glucan |
| Chitin |
| Mannan |
| Glycoprotein |
| Mannoprotein |
| Phosphomannoprotein |
| Peptidoglycan |
| N-acetylmuramic acid |
| Lipopolysaccharide |
| Dolichol pyrophosphate this compound |
| Glc₃Man₉GlcNAc₂ |
| Man₁₀₋₁₄GlcNAc₂-Asn |
| Free Oligosaccharide (fOS) |
Role in Plant Innate Immunity and Elicitor Activity (Chitin Oligosaccharides)
Ligand-Induced Receptor Dimerization
Functional Significance in Glycoprotein Quality Control
This compound is a key structural component of N-linked glycans, which are crucial for the proper folding and quality control of glycoproteins within the endoplasmic reticulum (ER). The ER-associated degradation (ERAD) pathway is a cellular surveillance system that identifies and eliminates misfolded or unassembled glycoproteins, thereby maintaining cellular homeostasis. frontiersin.org Free oligosaccharides (fOS) containing a this compound moiety at their reducing end (referred to as fOSGN2) are generated during this process. plos.org
The generation of fOSGN2 can occur through two primary mechanisms. They can be released from dolichol-linked oligosaccharide (LLO) precursors by the action of oligosaccharyltransferase (OST) or liberated from misfolded glycoproteins that are retro-translocated from the ER to the cytosol by cytosolic peptide N-glycanase (PNGase). plos.org The presence and structure of these fOS provide insights into the regulation of protein N-glycosylation and quality control. plos.org
Once in the cytosol, fOSGN2 are further processed. An endo-β-N-acetylglucosaminidase (ENGase) cleaves the chitobiose unit, converting fOSGN2 into fOS with a single N-acetylglucosamine residue at their reducing end (fOSGN). plos.orgpnas.org This step is essential for their subsequent degradation. pnas.org In yeast, the lectin Yos9p plays a role in recognizing specific mannose structures on misfolded glycoproteins, targeting them for dislocation and subsequent deglycosylation by Png1p, which releases the fOSGN2. nih.govresearchgate.net
The F-box proteins Fbs1 and Fbs2 are components of SCF (Skp1-Cullin-1-F-box) ubiquitin ligase complexes and recognize the innermost this compound core of N-glycans on glycoproteins destined for ERAD. niph.go.jp This recognition facilitates the ubiquitination of the misfolded glycoproteins, marking them for degradation by the proteasome. preprints.org
Table 1: Key Enzymes and Proteins in ERAD Involving this compound
| Enzyme/Protein | Organism(s) | Function in ERAD |
| Oligosaccharyltransferase (OST) | Eukaryotes | Transfers oligosaccharide precursor to nascent polypeptides; can also hydrolytically release fOSGN2 from LLO. plos.orgresearchgate.net |
| Peptide N-glycanase (PNGase/NGLY1) | Eukaryotes | Deglycosylates misfolded glycoproteins in the cytosol, releasing fOSGN2. plos.orgpreprints.org |
| Endo-β-N-acetylglucosaminidase (ENGase) | Mammals | Cleaves the chitobiose unit of fOSGN2 in the cytosol to produce fOSGN. plos.orgpnas.org |
| Yos9p | Yeast | A lectin that recognizes specific mannose structures on misfolded glycoproteins, targeting them for ERAD. nih.govresearchgate.net |
| Fbs1/Fbs2 | Mammals | F-box proteins that recognize the this compound core of N-glycans, targeting glycoproteins for ubiquitination. niph.go.jp |
The biosynthesis and processing of N-linked glycans, where this compound forms the core structure, are fundamental to glycoprotein function. The process begins in the ER with the transfer of a large oligosaccharide precursor (Glc3Man9GlcNAc2) from a dolichol phosphate (B84403) carrier to an asparagine residue on a nascent polypeptide chain. plos.org This core structure, anchored by this compound, undergoes extensive trimming and modification as the glycoprotein transits through the ER and Golgi apparatus. pnas.org
These modifications are critical for the calnexin/calreticulin cycle, a major glycoprotein folding pathway in the ER. The glycan structure acts as a signal, indicating the folding status of the protein. Properly folded proteins proceed along the secretory pathway, while misfolded ones are retained in the ER for further folding attempts or are targeted for ERAD. frontiersin.org
Free oligosaccharides (fOS) with the this compound reducing end (fOSGN2) are byproducts of this quality control system. researchgate.net Their export from the ER to the cytosol is a regulated process, and their subsequent catabolism in the cytosol and lysosomes prevents their interference with the glycan-dependent quality control machinery in the ER lumen. pnas.orgresearchgate.net The enzyme endo-β-N-acetylglucosaminidase (ENGase) plays a key role in the cytosolic processing of these fOSGN2. pnas.org
Table 2: Research Findings on this compound in N-Glycosylation and Quality Control
| Research Focus | Key Finding | Reference(s) |
| fOS Generation | fOSGN2 are generated in the ER and cytosol during glycoprotein biosynthesis and ERAD. | plos.orgresearchgate.net |
| fOS Transport | fOSGN2 are exported from the ER to the cytosol for subsequent degradation. | plos.orgpnas.org |
| Cytosolic Processing | ENGase cleaves fOSGN2 to fOSGN in the cytosol, a necessary step for their catabolism. | pnas.org |
| ERAD Recognition | F-box proteins Fbs1 and Fbs2 recognize the this compound core of N-glycans on misfolded glycoproteins. | niph.go.jp |
| Lysosomal Degradation | A specific di-N-acetylchitobiase activity is involved in the final lysosomal breakdown of asparagine-linked glycoproteins. | nih.gov |
Regulation within the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
This compound as a Biological Metabolite
This compound is a naturally occurring metabolite found in a wide range of organisms, from bacteria to humans. nih.gov It is a product of the breakdown of chitin, a major structural polysaccharide in the exoskeletons of arthropods and the cell walls of fungi. wikidoc.orgwikipedia.org In the context of cellular metabolism, it is primarily generated from the catabolism of glycoproteins. researchgate.netoup.com
In mammals, the lysosomal degradation of glycoproteins involves a series of exoglycosidases that sequentially remove monosaccharides from the non-reducing end of the glycan chains. The final steps of this process involve the breakdown of the this compound core. A specific enzyme, a di-N-acetylchitobiase, has been identified in the lysosomes of rat and human liver, which cleaves the terminal N-acetylglucosamine residue from the reducing end of oligosaccharides. nih.govoup.com The absence of this enzyme in some species, such as cattle and dogs, leads to the accumulation of storage products with a terminal this compound unit in certain lysosomal storage diseases. oup.com
In the cytosol, as discussed previously, this compound is part of free oligosaccharides (fOS) generated from the ERAD pathway. These are catabolized to smaller units, likely for the reutilization of the constituent sugars. pnas.org
Furthermore, in certain bacteria like Escherichia coli, the chb operon is responsible for the utilization of chitobiose, indicating its role as a carbon and nitrogen source. wikipedia.org The compound is also recognized as a human, mouse, and E. coli metabolite. nih.govebi.ac.uk
Synthetic Strategies and Derivatization for Research Applications
Chemo-Enzymatic and Enzymatic Synthesis Approaches
The production of Di-N-acetylchitobiose and its derivatives often employs a combination of chemical and enzymatic methods to achieve high efficiency and specificity. These strategies leverage the catalytic prowess of enzymes for specific bond formation or cleavage, complemented by chemical modifications to introduce desired functionalities.
Production via Enzymatic Hydrolysis of Chitin (B13524)
Enzymatic hydrolysis of chitin is a widely utilized and efficient method for producing this compound. mdpi.comnih.gov This process is considered a green alternative to chemical hydrolysis, as it operates under mild conditions and avoids the use of harsh mineral acids. researchgate.net
Chitinases, a class of glycoside hydrolases, play a central role in this process by catalyzing the breakdown of the β-1,4-glycosidic bonds in the chitin polymer. scirp.org Endochitinases randomly cleave internal linkages within the chitin chain, generating smaller oligomers, with this compound often being a major end product. oup.com In contrast, exochitinases act on the non-reducing ends of the chitin chain, releasing this compound units. oup.com The selection of the enzyme and the reaction conditions can influence the product distribution. For instance, treatment of amorphous chitin with pepsin at pH 5.4 and 44°C for 24 hours yielded 71.5% chitobiose. researchgate.net
Recent advancements have focused on improving the efficiency of this process. Immobilization of chitinase (B1577495) on magnetic nanoparticles has been shown to enhance thermal and storage stability, allow for easy enzyme recovery and reuse, and result in higher catalytic activity for converting chitin from waste sources like shrimp shells and squid pens into this compound. nih.gov Yields of purified this compound from shrimp shells and squid-pens chitin using this method were 37.0 ± 1.2% and 61.1 ± 0.5%, respectively. nih.gov
| Enzyme | Substrate | Key Conditions | Product Distribution | Reference |
| Pepsin | Amorphous Chitin | pH 5.4, 44°C, 24h | 71.5% Chitobiose, 19% N-acetylglucosamine, 9.5% Chitotriose | researchgate.net |
| Immobilized Vibrio Chitinase | Shrimp Shell Chitin | - | 37.0 ± 1.2% this compound | nih.gov |
| Immobilized Vibrio Chitinase | Squid Pen Chitin | - | 61.1 ± 0.5% this compound | nih.gov |
Engineered Microbial Production Systems
Metabolic engineering of microorganisms offers a promising avenue for the fermentative production of chitooligosaccharides, including this compound. mdpi.com This approach involves genetically modifying bacteria, such as Bacillus subtilis, to create cell factories capable of synthesizing specific oligosaccharides. mdpi.com
In one study, B. subtilis was engineered by introducing a combinatorial pathway. This included overexpressing an exogenous chitooligosaccharide synthase and enhancing the intracellular supply of the precursor, N-acetylglucosamine (GlcNAc), by engineering both the de novo and salvage pathways of UDP-GlcNAc. mdpi.com This metabolic engineering effort resulted in the production of 4.8 g/L of N-acetylated chitooligosaccharides, which included a small fraction of this compound (2%). mdpi.com While this particular study focused on longer oligosaccharides, it demonstrates the potential of engineered microbial systems for producing a range of chitooligosaccharides. mdpi.com Further engineering efforts could potentially optimize these systems for the targeted production of this compound.
Glycosynthase and Transglycosylation Reactions for Oligosaccharide Diversification
Glycosynthases, which are engineered glycosidases, and transglycosylation reactions are powerful enzymatic tools for diversifying oligosaccharides, starting from building blocks like this compound. mdpi.comnih.gov These methods allow for the controlled elongation of the sugar chain to produce longer, well-defined chitooligosaccharides. researchgate.net
Transglycosylation, catalyzed by glycosidases under specific conditions, involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule instead of water. glycoforum.gr.jp Endoglycosidases, such as Endo-M from Mucor hiemalis, have been shown to possess this activity. glycoforum.gr.jp Chitinase and chitosanase mutants can also be effective catalysts for transglycosylation reactions, enabling the elongation of this compound to form tetramers, hexamers, and even longer chains. researchgate.net
Glycosynthases are mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them, leading to higher product yields. researchgate.net These enzymes, along with transglycosylating enzymes, are key components of chemo-enzymatic strategies for synthesizing complex N-glycans. nih.gov For these reactions, activated sugar donors are often required. nih.gov
Chemo-Enzymatic Routes for Specific Derivatives (e.g., Oxazoline (B21484) Skeleton)
Chemo-enzymatic synthesis provides a versatile approach to creating specific derivatives of this compound, such as those with an oxazoline skeleton. These derivatives are valuable as activated sugar donors for enzymatic synthesis. sci-hub.box
The synthesis of an N-acetylchitobiose oxazoline derivative has been reported. sci-hub.box In a notable example, an oxazoline derivative of this compound where the non-reducing end N-acetyl group was deacetylated was polymerized by a chitinase catalyst. This resulted in a polysaccharide with alternating N-deacetylated groups, termed a "chitin-chitosan hybrid polysaccharide". sci-hub.box This demonstrates the power of combining chemical modification (deacetylation) with enzymatic polymerization to create novel glycopolymers. The oxazoline moiety serves as a reactive intermediate that facilitates the enzymatic formation of glycosidic bonds.
Derivatization for Molecular Probes and Research Tools
The chemical modification of this compound is essential for creating molecular probes and research tools to study biological processes, particularly in the field of glycobiology.
Preparation of N-Glycan Core Thioaldoses for Glycoprotein (B1211001) Engineering
A significant application of this compound is in the synthesis of N-glycan core structures for glycoprotein engineering. One such strategy involves the preparation of thioaldose derivatives. A convergent approach has been developed for the synthesis of di-, tri-, and pentasaccharide N-glycan thioaldoses. nih.govresearchgate.net
The process begins with the chemical synthesis of the desired oligosaccharide. For the preparation of thioaldoses, the peracetylated α-glycosyl chlorides of the oligosaccharides are displaced with thioacetate (B1230152) to form peracetylated β-thioacetates. nih.govresearchgate.net Saponification of these intermediates then yields the desired thioaldoses. nih.govresearchgate.net These thioaldoses can be coupled to cysteine-containing peptides and proteins through oxidative coupling to form disulfide-linked neoglycoconjugates. nih.govresearchgate.net This method provides a site-specific way to attach well-defined glycan structures to proteins, which is invaluable for studying the function of glycosylation and for the development of therapeutic glycoproteins. nih.govresearchgate.net
Immobilization Strategies for Enhanced Biocatalysis
The confinement of enzymes onto a solid support, a process known as immobilization, is a critical strategy for enhancing their utility in biocatalysis. This technique improves enzyme stability, facilitates catalyst recovery and reuse, and allows for the development of continuous reaction processes. mdpi.comacademie-sciences.fr In the context of this compound, immobilization is particularly relevant for the enzymes that produce it, such as chitinases.
Recent research has focused on immobilizing chitinase to efficiently produce this compound from chitin, a widespread biopolymer found in sources like shrimp shells and squid pens. nih.gov One effective method involves the use of magnetic nanoparticles (MNPs) as a support material. nih.gov Chitinase from Vibrio harveyi has been successfully immobilized on MNPs, demonstrating high immobilization yield and activity retention. nih.gov This approach not only stabilizes the enzyme, improving its thermal and storage stability compared to its free counterpart, but also allows for simple and efficient recovery of the biocatalyst using a magnetic field. nih.gov The immobilized chitinase showed greater catalytic efficiency in converting chitin from waste sources into this compound. nih.gov
Various materials have been explored for immobilizing chitin-degrading enzymes. These supports can be broadly categorized as natural polymers, inorganic materials, and synthetic polymers. researchgate.netnih.gov
| Support Category | Examples | Reference |
| Natural Polymers | Chitin, Chitosan (B1678972), Alginate | researchgate.netnih.gov |
| Inorganic Materials | Magnetic Nanoparticles, Kaolin, Charcoal, Ceramic, Alumina | nih.govresearchgate.netsiirt.edu.tr |
| Synthetic Polymers | Ion exchange resins (e.g., Amberlite), Polyacrylamide Gels | nih.govresearchgate.net |
The choice of immobilization method is as crucial as the support material. Common techniques include physical adsorption, covalent binding, and entrapment. mdpi.com Adsorption relies on non-covalent interactions like van der Waals forces and hydrogen bonding, while covalent binding forms stable linkages between the enzyme and the support. siirt.edu.trmdpi.com For instance, covalent attachment of enzymes to epoxy-activated supports can lead to significant stabilization through multipoint attachment, which rigidifies the enzyme structure. psu.edu The immobilization of chitinase on magnetic nanoparticles has been shown to be feasible with an immobilization yield of 88.9 ± 1.6% and a retention of activity of 97.8 ± 1.0%. nih.gov This immobilized system demonstrated enhanced stability and reusability, proving effective in producing this compound from recycled chitin food waste with yields of 37.0 ± 1.2% from shrimp shells and 61.1 ± 0.5% from squid-pens chitin. nih.gov
Development of Specific Antibodies Against this compound for Research
The development of antibodies that specifically recognize this compound is a valuable tool for glycobiology research, enabling the detection and characterization of glycoconjugates containing this disaccharide unit. This compound is a core component of N-linked glycans in many glycoproteins, including antibodies themselves and fungal cell wall mannoproteins. oup.comasm.orgnih.gov
Researchers have successfully generated polyclonal antibodies against this compound in rabbits. nih.govresearchgate.net This was achieved by immunizing the animals with a conjugate of this compound linked to a carrier protein, bovine serum albumin (BSA). nih.govresearchgate.net The resulting antibodies, identified as IgG, could be purified using affinity chromatography. researchgate.net
The specificity of these antibodies has been well-characterized. They demonstrate the ability to bind to this compound and related structures. researchgate.net For example, one study fractionated the antibodies into two classes: one that bound to N-acetylglucosamine (GlcNAc) and another that bound specifically to this compound (CB). researchgate.net The binding activity can be inhibited by the free disaccharide, highlighting the specificity of the interaction. nih.govresearchgate.net
| Antibody Type | Immunogen | Purification Method | Binding Specificity | Research Applications | Reference |
| Rabbit Polyclonal IgG | This compound-Bovine Serum Albumin (CB-BSA) conjugate | Affinity chromatography on Sepharose coupled with N-acetylglucosamine (GlcNAc) or this compound (CB) | Binds to GlcNAc, this compound, and tri-N-acetylchitotriose | Precipitation assays with CB-protein conjugates; Fluorescence quenching assays; Agglutination of transformed cells and mouse lymphocytes | nih.govresearchgate.net |
| Human IgG Pool | Naturally occurring | Affinity chromatography on β-di-N-acetylchitobiose beads | Binds primarily to β-GlcNAc containing glycans and to a lesser extent to β1,4-linked glucose oligomers | Profiling antiglycan antibodies in human serum using glycan arrays | oup.com |
| Anti-chitin Antibody | Not specified | Affinity chromatography | Recognizes chitin structures (polymers of GlcNAc), including this compound units | Immunohistochemistry to detect fungal structures in brain tissue from Alzheimer's disease patients | frontiersin.org |
These specific antibodies have been employed in various research applications. They have been used to develop immunoassays for detecting molecules containing the this compound moiety. oup.com For instance, antibodies against this disaccharide have been used to study the structure of glycoconjugates on cell membranes. nih.govresearchgate.net While they failed to agglutinate erythrocytes, they did agglutinate transformed cells and mouse lymphocytes, suggesting their utility in cancer and immunology research. nih.govresearchgate.net Furthermore, antibodies that recognize the this compound core of N-glycans are instrumental in studying the structure and function of glycoproteins. The enzymatic removal of the N-linked glycan from IgG by enzymes like EndoS, which specifically hydrolyzes the β-1,4-di-N-acetylchitobiose core, has been shown to modulate the antibody's inflammatory properties, a finding with therapeutic implications for autoimmune diseases. pnas.orgnih.govfrontiersin.org
Analytical and Characterization Methodologies in Research
Detection and Quantification of Di-N-acetylchitobiose
Accurate detection and quantification of this compound are fundamental for understanding its role in various biological and chemical processes. Researchers employ a combination of enzymatic, spectroscopic, and chromatographic methods to achieve this.
Enzymatic Assays for Product Analysis
Enzymatic assays offer a specific and sensitive means of detecting and quantifying this compound. These assays typically involve enzymes that specifically act on or produce this disaccharide.
One common approach involves the use of chitinase (B1577495) and β-N-acetylglucosaminidase. Chitinase hydrolyzes chitin (B13524) into a mixture of oligosaccharides, including this compound. sigmaaldrich.com Subsequently, β-N-acetylglucosaminidase can be used to break down this compound into its constituent N-acetyl-D-glucosamine (GlcNAc) monomers. sigmaaldrich.com The amount of GlcNAc produced can then be quantified using established methods, such as the 3,5-dinitrosalicylic acid (DNS) method, which measures the generation of reducing sugars. mdpi.com
Specific enzymes like β-Acetylglucosaminidase 18A (SpAcp18A) from Streptococcus pyogenes are known to hydrolyze the 1,4-β-di-N-acetylchitobiose core glycan on glycoproteins like immunoglobulin G (IgG). nzytech.com Similarly, endo-β-N-acetylglucosaminidase from Streptomyces griseus hydrolyzes this compound linkages in oligosaccharides and glycoproteins. scispace.com The activity of these enzymes can be harnessed in assays to quantify the amount of this compound present in a sample. For instance, hen egg-white lysozyme (B549824) can catalyze a transglycosylation reaction using this compound as a donor substrate, and the rate of this reaction can be monitored. nih.gov
Furthermore, enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of chitooligosaccharides, providing another sensitive method for quantification. thegoodscentscompany.com These assays often rely on specific antibodies or lectins that recognize and bind to this compound and related structures.
The table below summarizes key enzymes used in the analysis of this compound.
| Enzyme | EC Number | Source | Application in this compound Analysis |
| Chitinase | 3.2.1.14 | Various (e.g., Serratia marcescens, Trichoderma reesei) | Hydrolysis of chitin to produce this compound. researchgate.net |
| β-N-acetylglucosaminidase | 3.2.1.52 | Various (e.g., Cabbage, Mucor fragilis) | Hydrolysis of this compound to N-acetyl-D-glucosamine for quantification. thegoodscentscompany.com |
| β-Acetylglucosaminidase 18A (SpAcp18A) | 3.2.1.96 | Streptococcus pyogenes | Specific hydrolysis of the 1,4-β-di-N-acetylchitobiose core on glycoproteins. nzytech.com |
| Endo-β-N-acetylglucosaminidase | 3.2.1.96 | Streptomyces griseus | Hydrolysis of this compound linkages in oligosaccharides and glycoproteins. scispace.com |
| Lysozyme | 3.2.1.17 | Hen egg-white | Transglycosylation reactions using this compound as a donor. nih.gov |
Spectroscopic Techniques (e.g., NMR) for Structural Elucidation of Oligosaccharides
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound and other oligosaccharides. hyphadiscovery.com
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule. mdpi.com For this compound, the signals from the anomeric protons and the N-acetyl groups are particularly informative for confirming its structure. mdpi.com A quantitative ¹H-NMR method has been developed to determine the concentration of this compound by targeting the signals of the N-acetyl groups. mdpi.com This method is advantageous as it is rapid and does not require calibration curves when an internal standard is used. mdpi.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning all the proton and carbon signals and determining the connectivity between the monosaccharide units. mpg.denih.govjosai.ac.jp For example, HMBC experiments can confirm the β1→4 glycosidic linkage between the two N-acetylglucosamine units in this compound. josai.ac.jp Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space interactions, which helps to determine the three-dimensional conformation of the molecule. mpg.dejosai.ac.jppnas.org
The table below details the types of NMR experiments and their applications in the study of this compound.
| NMR Technique | Information Provided | Application to this compound |
| ¹H-NMR | Chemical shifts and coupling constants of protons. | Confirmation of structure, quantification. mdpi.com |
| ¹³C-NMR | Chemical shifts of carbon atoms. | Complements ¹H-NMR for full structural assignment. mpg.dejosai.ac.jp |
| COSY | Correlation between scalar-coupled protons. | Assignment of proton signals within each monosaccharide ring. hyphadiscovery.comnih.gov |
| TOCSY | Correlation of a proton to all other protons in the same spin system. | Complete assignment of all protons in each sugar residue. nih.govjosai.ac.jp |
| HSQC | Correlation between protons and their directly attached carbons. | Assignment of carbon signals. hyphadiscovery.commpg.de |
| HMBC | Correlation between protons and carbons over two or three bonds. | Determination of the glycosidic linkage position. hyphadiscovery.comjosai.ac.jp |
| NOESY | Through-space correlations between protons. | Determination of the 3D conformation and linkage stereochemistry. hyphadiscovery.comjosai.ac.jp |
Chromatographic Separations in Metabolic and Enzymatic Studies
Chromatographic techniques are widely used for the separation, purification, and analysis of this compound from complex mixtures, such as those resulting from chitin hydrolysis or in metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing N-acetyl-chito-oligosaccharides. jfda-online.comjfda-online.com Reversed-phase HPLC with an amino column (e.g., LiChrospher 100NH2) and a mobile phase of acetonitrile (B52724) and water is commonly used. jfda-online.comjfda-online.com The retention time of the oligosaccharides is dependent on their degree of polymerization (DP), with this compound eluting at a characteristic time under specific conditions. jfda-online.comjfda-online.com Detection is often achieved using a UV detector at a wavelength of around 205 nm, where the acetylamino group absorbs. jfda-online.commdpi.com
Hydrophilic-interaction chromatography (HILIC) is another effective HPLC technique for separating polar compounds like this compound, especially when conventional reversed-phase columns provide insufficient retention. mdpi.comshodex.com HILIC, often coupled with an evaporative light scattering detector (ELSD), can separate oligosaccharides up to a heptamer. shodex.com
For preparative purposes, ion-exchange chromatography can be employed. Additionally, derivatization of this compound with a chromophore like 9-fluorenylmethoxycarbonyl (Fmoc) can enhance its detection by UV absorption and improve its separation by normal-phase HPLC. nih.gov
The following table summarizes various chromatographic methods used for this compound analysis.
| Chromatographic Method | Column Type | Mobile Phase Example | Detection Method | Application |
| Reversed-Phase HPLC | Amino (e.g., LiChrospher 100NH2, Asahipak NH2P-50 4E) | Acetonitrile/Water gradient | UV (205 nm) | Quantification and analysis of chitin hydrolysates. jfda-online.comjfda-online.comshodex.com |
| HILIC | Polymer-based (e.g., HILICpak VN-50 4D) | Acetonitrile/Water | ELSD | Separation of chitin oligosaccharides. shodex.com |
| Normal-Phase HPLC | Normal-phase column | Not specified | UV | Separation of Fmoc-derivatized oligosaccharides. nih.gov |
| Ion-Exchange Chromatography | Cation exchange (e.g., CM Sephadex C-25) | Not specified | ESI/MS | Preparative separation of acetylated chitohexaose (B1231835) fractions. |
Application in High-Throughput Research Platforms
The unique structure of this compound makes it a valuable component in high-throughput research platforms designed to study carbohydrate-protein interactions on a large scale.
Glycan Microarray Development for Ligand-Binding Profiling
Glycan microarrays are powerful tools for profiling the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies. oup.comnih.gov These arrays consist of a collection of different glycans, including this compound, covalently attached to a solid surface, such as a glass slide. oup.comnih.gov
In the construction of these arrays, this compound and other glycans are typically synthesized with a linker arm containing a reactive group (e.g., a primary amine) at their reducing end. oup.comnih.gov This allows for their covalent immobilization onto a surface activated with N-hydroxysuccinimide (NHS) esters, ensuring a specific orientation that mimics their presentation on cell surfaces. oup.comnih.gov
By incubating a fluorescently labeled GBP with the glycan microarray, researchers can simultaneously assess its binding to hundreds of different glycans. acs.orgmdpi.com The intensity of the fluorescent signal at each spot corresponding to a specific glycan indicates the strength of the binding interaction. acs.org
This compound is an important component of these arrays as it represents a core structural element of N-glycans and is a known ligand for various lectins, such as wheat germ agglutinin (WGA). oup.comfrontiersin.org Studies using glycan microarrays have successfully characterized the binding profiles of antibodies that recognize this compound, revealing that some of these antibodies also show cross-reactivity with β-linked glucose oligomers. oup.comoup.com Furthermore, glycan microarray analysis has been instrumental in identifying the minimal high-affinity binding epitope of certain lectins as α1-6 fucosylated this compound. researchgate.net
Computational Approaches to Study this compound Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between this compound and its binding partners at an atomic level. pnas.org
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to another when they form a stable complex. mdpi.comresearchgate.net This method has been employed to investigate the binding of this compound to the active site of enzymes like chitinase A. researchgate.net Such studies can help to understand the effects of mutations in the enzyme's active site on its ability to bind and process its substrate. researchgate.net
Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its complexes with proteins. mpg.de These simulations provide a dynamic view of the binding process and can reveal the importance of specific amino acid residues in the binding site for the interaction. For instance, computational studies on the rice receptor CEBiP, combined with experimental data from NMR and site-directed mutagenesis, have elucidated the molecular basis for its recognition of chitin oligosaccharides. pnas.org These studies indicated that two CEBiP molecules bind to a single chitin oligosaccharide from opposite sides, leading to receptor dimerization. pnas.org
In silico studies have also been used to assess the pharmacological profiles of chitosan (B1678972) degradation products, including this compound. frontiersin.org These computational approaches can predict various properties and potential biological activities, guiding further experimental research. frontiersin.org
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Roles and Signaling Pathways
While Di-N-acetylchitobiose is recognized as a key structural component of N-linked glycans and a product of chitin (B13524) degradation, its roles as a signaling molecule are still being uncovered. Future research is critical to fully delineate its involvement in complex biological processes.
A primary research direction is the identification of novel receptors and binding proteins for this compound. The discovery of the F-box protein Fbs1, which recognizes high-mannose oligosaccharides via their this compound core, provides a template for this work. researchgate.net Future studies should aim to identify other lectins or cell-surface receptors that specifically bind this disaccharide, which could reveal its participation in previously unknown cell-cell communication, immune response modulation, and developmental pathways. jstarklab.comlongdom.org
Furthermore, the role of free oligosaccharides (fOS), which often possess a this compound reducing end, requires deeper investigation. plos.org These molecules are generated during N-linked glycosylation and ER-associated degradation (ERAD), a quality control pathway for glycoproteins. plos.orgmdpi.com While it is known that the cytosolic enzyme Peptide:N-glycanase (PNGase) releases N-glycans from misfolded proteins, resulting in oligosaccharides with a this compound structure, the downstream signaling functions of these liberated glycans are not well understood. researchgate.netmdpi.com Research is needed to explore whether this compound and related fOS act as intracellular messengers that signal the status of the protein folding machinery in the endoplasmic reticulum.
In plants and fungi, oligosaccharides derived from cell walls act as potent elicitors of defense responses. The rice receptor CEBiP, for instance, recognizes chitin fragments to activate immune signaling. pnas.org While longer chitin oligomers are often the primary ligands, the precise role and signaling threshold of this compound in these pathways warrant further study. Investigating how this minimal structural unit is perceived and whether it can modulate or antagonize the signaling induced by larger oligosaccharides is a key unexplored area.
Advanced Enzymatic Engineering for Tailored this compound Production
The efficient and specific production of this compound is essential for advancing its study and application. While it can be produced by the enzymatic degradation of chitin, significant opportunities exist in engineering enzymes and metabolic pathways for "tailor-made" synthesis. mdpi.comresearchgate.net
Future research should focus on the discovery and engineering of chitinases with improved specificity and efficiency. Many chitinases produce a mixture of chitooligosaccharides (COS), but enzymes that predominantly yield this compound are highly desirable. nih.govresearchgate.net Protein engineering and directed evolution could be used to modify the active sites of known chitinases to favor the production of the disaccharide from chitin waste, a renewable and abundant biopolymer. rsc.orgresearchgate.netresearchgate.net The immobilization of these enzymes on stable supports is another promising strategy to enhance their operational stability, reusability, and cost-effectiveness for industrial-scale production. rsc.orgresearchgate.netacs.org
Beyond degradation, enzymatic synthesis using glycosyltransferases offers a powerful route to controlled production. The development of glycosynthases, engineered enzymes that catalyze the formation of glycosidic bonds without hydrolysis, is a particularly exciting avenue. mdpi.com These biocatalysts could use activated sugar donors to synthesize this compound and its derivatives with high precision. researchgate.net For example, a yeast chitin synthase has been shown to catalyze the formation of this compound from free N-acetylglucosamine (GlcNAc) in a UDP-GlcNAc-dependent manner, demonstrating a priming mechanism that could be exploited for synthesis. nih.gov
Metabolic engineering of microorganisms like Bacillus subtilis or yeast also presents a promising frontier for producing well-defined chitooligosaccharides. mdpi.com By introducing and optimizing biosynthetic pathways, including the overexpression of chitin synthases and enzymes for precursor supply, microbial cell factories could be engineered to produce this compound directly. mdpi.comginkgo.bio
Table 1: Strategies for Advanced Production of this compound
| Strategy | Approach | Key Research Focus | Potential Outcome |
| Enzyme Engineering | Directed evolution and rational design of chitinases. | Modifying active site to control product size. | High-yield, specific production of (GlcNAc)₂ from chitin. mdpi.comnih.gov |
| Immobilization | Covalently linking enzymes to supports like magnetic nanoparticles or chitosan (B1678972) beads. | Improving enzyme stability, reusability, and process control. | Cost-effective and continuous industrial production. rsc.orgacs.org |
| Glycosynthase Technology | Using engineered glycosyltransferases with activated sugar donors. | Precise, high-yield synthesis of specific oligosaccharides. | Tailor-made synthesis of this compound and derivatives. mdpi.comresearchgate.net |
| Metabolic Engineering | Engineering microbial hosts (E. coli, B. subtilis) with synthetic pathways. | Optimizing precursor supply and overexpressing synthases. | Scalable fermentative production of defined chitooligosaccharides. mdpi.comginkgo.bio |
Development of New Analytical Tools for In Situ Detection
A major bottleneck in glycobiology is the difficulty of detecting and quantifying specific glycans within their native biological context. willisglycobiologylab.com The development of new analytical tools for the in situ detection of this compound is crucial for understanding its spatiotemporal dynamics and functions in living cells. mdpi.comacs.org
Current methods for oligosaccharide analysis, such as mass spectrometry (MS) and chromatography, typically require cell lysis, which prevents real-time analysis and loses spatial information. acs.orgacs.orgnih.gov Future efforts should focus on creating highly specific probes for live-cell imaging. This includes developing novel lectins, antibodies, or synthetic receptors with high affinity for the this compound structure. mdpi.comacs.org These recognition molecules can be conjugated to fluorescent dyes or quantum dots to visualize the localization and trafficking of this compound-containing glycoconjugates on the cell surface or within intracellular compartments. rsc.org
Mass spectrometry imaging (MSI) is an emerging technology that allows for the label-free, in situ detection of molecules directly from tissue sections. rsc.org Refining MSI techniques to improve sensitivity and spatial resolution could enable the mapping of this compound distribution in different tissues and disease states, providing valuable insights into its correlation with pathology. rsc.org
Furthermore, there is a need for tools that can analyze protein-specific glycosylation in situ. acs.org This is challenging due to the heterogeneity of glycosylation at any given site. mdpi.com Future approaches might involve combining proximity-labeling techniques with glycan-specific probes to identify which proteins carry this compound-containing structures in a particular cellular location and time.
Interdisciplinary Approaches to Understanding Complex Glycan Systems
The inherent complexity of glycan biosynthesis and function necessitates interdisciplinary research that merges biology, chemistry, and computer science. longdom.orgimperial.ac.uk Understanding the role of this compound requires a systems-level approach that integrates diverse datasets and methodologies. nih.govucsd.edu
Systems biology will be instrumental in unraveling the complex regulation of glycosylation. nih.govucsd.edu By combining glycomics, transcriptomics, and proteomics data, researchers can build computational models that relate gene expression of glycosyltransferases and chitinases to the resulting glycan structures, including those containing this compound. nih.govthers.ac.jp This approach can help predict how cellular metabolism, signaling events, and genetic variations impact the glycome. nih.gov
Synthetic biology offers tools to probe and engineer glycosylation pathways with high precision. jstarklab.com Using CRISPR-Cas9 genome editing, researchers can systematically knock out genes involved in chitin metabolism or N-linked glycosylation to dissect the specific functions of this compound and its precursors. ucsd.edu Moreover, the chemical synthesis of well-defined glycan probes and inhibitors is essential for validating biological hypotheses and dissecting molecular interactions. thers.ac.jp
The integration of glycomics with other "omics" fields holds significant promise. nih.gov For example, combining glycomics with immunology (glycoimmunology) can help decipher how this compound-containing structures modulate immune cell activity and contribute to diseases like cancer or autoimmunity. jstarklab.com These interdisciplinary efforts are crucial for moving beyond a descriptive understanding of glycans to a predictive and mechanistic one. imperial.ac.ukthers.ac.jp
Evolutionary and Comparative Glycobiology of this compound Metabolism
The enzymes responsible for the synthesis and degradation of chitin, and therefore the metabolism of this compound, have a long and complex evolutionary history. oup.comnih.gov Comparative and evolutionary studies offer a powerful lens through which to understand the fundamental importance of this disaccharide across the tree of life.
Comparative genomics can reveal the evolutionary trajectory of chitin synthases (CHS) and chitinases. oup.comnih.gov Studies have shown that these gene families have undergone significant expansion and diversification in certain lineages, such as teleost fish, suggesting novel, lineage-specific functions for chitin metabolism. oup.com Reconstructing the phylogeny of these enzymes can help trace their origins and identify key evolutionary events, such as horizontal gene transfer between fungi and diatoms. nih.gov
Investigating the metabolism of this compound in a wide range of organisms can provide insights into its core functions. For example, the N-glycosylation pathway, which builds upon a this compound core, has ancient origins, with functional homologs of the eukaryotic enzymes found in Archaea. elifesciences.org Studying these archaeal systems can provide a simplified model for understanding the fundamental steps of N-glycan biosynthesis. elifesciences.org
Furthermore, some evolutionary lineages appear to be in the process of losing genes related to this pathway. The gene for lysosomal di-N-acetylchitobiase, for instance, appears to be undergoing evolutionary extinction in certain mammalian lineages, which may provide a rare glimpse into the processes that shape glycan metabolism over evolutionary time. oup.com Understanding why such genes are conserved in some species but lost in others can shed light on the selective pressures that maintain or discard specific glycan-related functions. pnas.org
Q & A
Q. What methodological approaches are recommended for detecting Di-N-acacetylchitobiose in biological samples?
Di-N-acetylchitobiose can be detected using thin-layer chromatography (TLC) and mass spectrometry (MS) . For TLC, silica or cellulose-coated plates are developed in solvent systems like n-propanol:acetic acid:water (3:2:1) or ethyl acetate:pyridine:water:acetic acid (5:5:3:1) . Radiolabeled standards (e.g., [³H]GlcNAc₂) improve sensitivity. In MS, collision-induced dissociation (CID) conditions can fragment the molecule, but optimization is required to avoid loss of the this compound moiety during analysis .
Q. Table 1: TLC Conditions for this compound Detection
| Plate Type | Solvent System | Development Time | Reference |
|---|---|---|---|
| Silica-coated | n-propanol:acetic acid:water (3:2:1) | 18 h | |
| Cellulose-coated | ethyl acetate:pyridine:water:acetic acid (5:5:3:1) | 8–18 h |
Q. How does this compound function in microbial enzyme induction pathways?
this compound acts as a strong inducer of chitinolytic enzymes in microorganisms. In Vibrio harveyi, it upregulates chitinase expression via catabolic pathways . For experimental validation, researchers use minimal media supplemented with 0.1–1 mM this compound, followed by enzyme activity assays (e.g., colorimetric quantification of GlcNAc release) . In Beauveria bassiana, induction is dose-dependent, requiring optimization to avoid substrate inhibition .
Advanced Research Questions
Q. How can researchers address contradictions in enzyme induction mechanisms across species?
Contradictions arise in induction thresholds and regulatory pathways. For example, Vibrio harveyi requires lower this compound concentrations (0.1 mM) compared to Beauveria bassiana (0.5 mM) . To resolve such discrepancies:
Perform dose-response assays across species.
Use transcriptomic analysis (e.g., RNA-seq) to identify species-specific regulatory genes.
Validate with knockout mutants of suspected regulatory proteins.
Q. Table 2: Comparative Induction Parameters
| Organism | Optimal Concentration | Key Regulatory Pathway | Reference |
|---|---|---|---|
| Vibrio harveyi | 0.1 mM | ChiS two-component system | |
| Beauveria bassiana | 0.5 mM | Carbon catabolite repression |
Q. What experimental strategies mitigate this compound degradation during mass spectrometry?
CID in MS often cleaves the glycosidic bond, leading to loss of the intact molecule . To mitigate:
Q. How is this compound utilized in glycoprotein analysis workflows?
PNGase F, an amidase, hydrolyzes N-glycans from glycoproteins, releasing oligosaccharides with a this compound unit at the reducing end . Key steps:
Denature glycoproteins (e.g., with SDS/β-mercaptoethanol).
Treat with PNGase F (≥500,000 U/mL) at 37°C for 1–4 hours.
Q. What role does this compound play in bacterial phosphotransferase systems (PTS)?
In Escherichia coli, this compound is a PTS sugar imported via the chb operon. Experimental validation involves:
Growing cells in minimal media with this compound as the sole carbon source.
Measuring uptake via radiolabeled substrate assays (³H or ¹⁴C).
Comparing growth rates with knockout strains lacking chb genes .
Q. How do researchers optimize this compound-based assays for chitinase activity?
Chitinase activity is quantified by measuring GlcNAc release from this compound. To optimize:
- Use pH 5.0–6.0 buffers (mimicking physiological conditions for fungal chitinases).
- Include protease inhibitors to prevent enzyme degradation.
- Validate with HPLC-MS to confirm cleavage specificity .
Methodological Best Practices
- Storage : Store this compound at ambient temperature in airtight containers to prevent hydrolysis .
- Purity Verification : Use NMR (¹H, ¹³C) or HPLC (>95% purity threshold) for quality control .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed statistical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
